Product packaging for K 41498(Cat. No.:CAS No. 434938-41-7)

K 41498

Cat. No.: B612433
CAS No.: 434938-41-7
M. Wt: 3632.26
InChI Key: QJWWADQIQXXJQA-DCUOZLBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Corticotropin-Releasing Factor (CRF) Ligands and Receptors

The CRF system is mediated by a group of peptide ligands that exert their effects by binding to specific G protein-coupled receptors.

Endogenous CRF Family Peptides: Corticotropin-Releasing Hormone (CRH), Urocortin 1, Urocortin 2, and Urocortin 3

The endogenous ligands of the CRF system include Corticotropin-Releasing Hormone (CRH), also known as Corticotropin-Releasing Factor, and the Urocortin peptides: Urocortin 1, Urocortin 2, and Urocortin 3 nih.govnih.govctdbase.org. CRH is a 41-amino acid peptide primarily synthesized in the paraventricular nucleus of the hypothalamus and is a key initiator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland nih.govwikipedia.org. The Urocortin peptides are structurally related to CRH but exhibit distinct expression patterns and receptor binding profiles nih.govctdbase.org.

CRF Receptor Subtypes: CRF1 and CRF2 (CRF2α, CRF2β, CRF2γ splice variants)

The biological actions of these peptides are mediated through two principal receptor subtypes: CRF Receptor type 1 (CRF1) and CRF Receptor type 2 (CRF2) nih.govctdbase.orgdrugbank.comnih.govguidetopharmacology.org. Both CRF1 and CRF2 receptors are members of the class B family of G protein-coupled receptors nih.goveurofinsdiscovery.comwikipedia.orgwikipedia.orguniprot.org. The CRF2 receptor exists in several splice variants, including CRF2α, CRF2β, and CRF2γ, which differ primarily in their N-terminal extracellular domains and contribute to functional diversity nih.govctdbase.orgnih.gov.

CRF1 and CRF2 receptors exhibit differential anatomical distribution throughout the brain and periphery, contributing to the diverse roles of the CRF system nih.govnih.govdrugbank.comnih.gov. The CRF1 receptor is widely expressed in the central nervous system, with high levels found in areas such as the cerebral cortex, cerebellum, hippocampus, amygdala, and pituitary gland nih.govnih.goveurofinsdiscovery.com. This distribution is consistent with its established role in mediating behavioral and endocrine responses to stress drugbank.comeurofinsdiscovery.com.

In contrast, CRF2 receptors have a more restricted distribution, although they are also found in both the brain and peripheral tissues nih.govnih.govnih.gov. CRF2α is predominantly expressed in the brain, including regions like the lateral septum, ventromedial hypothalamus, and amygdala nih.govnih.gov. CRF2β is found in both central and peripheral tissues, including the heart, skeletal muscle, and gastrointestinal tract nih.govnih.govnih.gov. The CRF2γ variant has been identified in specific brain regions and peripheral tissues as well nih.govnih.gov.

The differential expression patterns of these receptor subtypes suggest specialized roles in mediating the effects of CRF ligands. A simplified overview of the general distribution is provided in the table below:

Receptor SubtypeKey Central Nervous System DistributionKey Peripheral Distribution
CRF1Cortex, Cerebellum, Hippocampus, Amygdala, PituitaryLimited/Lower expression in most tissues
CRF2αLateral Septum, Ventromedial Hypothalamus, AmygdalaLimited
CRF2βLateral Septum, Ventromedial Hypothalamus, AmygdalaHeart, Skeletal Muscle, Gastrointestinal
CRF2γSpecific brain regionsSpecific peripheral tissues

Activation of CRF1 and CRF2 receptors leads to distinct functional outcomes, reflecting their differential distribution and coupling to intracellular signaling pathways nih.govctdbase.orgdrugbank.comnih.govguidetopharmacology.org. CRF1 receptor activation is primarily associated with mediating the endocrine and behavioral responses to stress, including the activation of the HPA axis and the promotion of anxiety-like behaviors drugbank.comeurofinsdiscovery.com. CRF1 is generally coupled to stimulatory G proteins that activate adenylyl cyclase, increasing intracellular cAMP levels nih.govwikipedia.org.

CRF2 receptor activation, on the other hand, is often linked to counter-regulatory or adaptive responses to stress ctdbase.orgdrugbank.com. CRF2 receptors are the primary targets for Urocortin 2 and Urocortin 3 nih.govguidetopharmacology.org. Activation of CRF2 receptors can have anxiolytic-like effects and may be involved in regulating cardiovascular function, appetite, and gastrointestinal motility ctdbase.orgdrugbank.com. While CRF2 receptors can also couple to adenylyl cyclase, their signaling can be more complex and context-dependent, potentially involving other pathways uniprot.org.

The functional divergence is summarized below:

Receptor SubtypePrimary Functional AssociationKey Endogenous Ligands (Preference)Typical Signaling Pathway (Primary)
CRF1Stress response (endocrine, behavioral), AnxietyCRH, Urocortin 1Adenylyl Cyclase (cAMP increase)
CRF2Counter-regulatory/Adaptive stress response, Anxiolysis, Cardiovascular, Appetite, GIUrocortin 2, Urocortin 3 (CRH also binds)Adenylyl Cyclase (cAMP increase), potentially others
Anatomical Distribution and Differential Expression of CRF1 and CRF2 Receptor Subtypes

Rationale for Developing Highly Selective CRF Receptor Antagonists

Given the distinct and often opposing roles of CRF1 and CRF2 receptors, the development of highly selective antagonists for each subtype has been a significant focus in research ctdbase.orgdrugbank.comguidetopharmacology.orgguidetopharmacology.org.

Importance of Subtype Selectivity in Deconvoluting CRF System Physiology

Developing compounds that selectively target either CRF1 or CRF2 receptors is crucial for several reasons drugbank.comguidetopharmacology.orgguidetopharmacology.orgnih.gov. Firstly, highly selective antagonists serve as invaluable pharmacological tools to dissect the specific physiological and pathophysiological roles mediated by each receptor subtype in various tissues and circuits drugbank.comguidetopharmacology.orgguidetopharmacology.org. By blocking the activity of one receptor while leaving the other unaffected, researchers can more accurately attribute observed effects to the targeted receptor.

Secondly, the use of selective antagonists helps to avoid confounding effects that could arise from off-target activity or simultaneous modulation of both receptor subtypes guidetopharmacology.org. Non-selective compounds would make it difficult to interpret experimental results and understand the precise contribution of each receptor to a given phenotype or response.

Finally, subtype-selective antagonists hold therapeutic potential for conditions where dysregulation of a specific CRF receptor subtype is implicated ctdbase.orgdrugbank.com. For example, CRF1 antagonists have been investigated for their potential in treating stress-related disorders like anxiety and depression, where excessive CRF1 signaling is thought to contribute to symptoms drugbank.comeurofinsdiscovery.com. Conversely, compounds targeting CRF2 receptors might be relevant for conditions where enhancing CRF2-mediated signaling could be beneficial ctdbase.org. The ability to selectively modulate one receptor subtype allows for the development of more precise and potentially safer therapeutic agents.

K 41498 as a Critical Research Tool for CRF2 Receptor Investigation

This compound stands out as a potent and highly selective antagonist specifically developed for the CRF2 receptor medchemexpress.com. Its development has provided researchers with a valuable tool to investigate the specific functions mediated by CRF2 receptors, both in vitro and in vivo. This compound is an analogue of antisauvagine-30 (aSvg-30), another selective peptide antagonist for CRF2 receptors medchemexpress.comnih.govnih.gov.

Detailed research findings highlight the selectivity and potency of this compound. In studies using membranes isolated from human embryonic kidney (HEK) 293 cells expressing human CRF1, CRF2α, or CRF2β receptors, this compound demonstrated sub-nanomolar affinity for CRF2 receptors. Specifically, its Ki values were reported as 0.66 nM for human CRF2α and 0.62 nM for human CRF2β receptors medchemexpress.comnih.govmedchemexpress.comfishersci.comtargetmol.com. This indicates a strong binding affinity to both splice variants of the human CRF2 receptor. Crucially, this compound showed significantly lower affinity for the human CRF1 receptor, with a Ki value of 425 nM, resulting in approximately 700-fold greater affinity for the CRF2 receptor subtypes compared to CRF1 medchemexpress.comnih.govmedchemexpress.comfishersci.comtargetmol.com.

The antagonist properties of this compound have been confirmed in functional assays. It has been shown to inhibit sauvagine-stimulated cAMP accumulation in cells expressing human CRF2α and CRF2β receptors medchemexpress.commedchemexpress.comfishersci.com. Sauvagine (B13155) is a peptide that activates CRF receptors, leading to an increase in intracellular cAMP levels. By blocking this effect, this compound demonstrates its ability to antagonize CRF2 receptor activation.

Beyond in vitro characterization, this compound has proven useful in in vivo studies. In conscious Wistar-Kyoto rats, systemic administration of this compound was shown to antagonize the hypotensive response induced by systemic urocortin nih.govnih.govfishersci.com. Urocortin is a CRF2 agonist known to cause a decrease in blood pressure. The ability of this compound to block this effect in vivo further supports its role as a functional CRF2 antagonist. Interestingly, the same study noted that this compound did not block the pressor response to centrally administered urocortin, suggesting differential effects depending on the route of administration and location of CRF2 receptors nih.govnih.gov.

Further research utilizing radio-iodinated this compound (125I-K 41498) has allowed for the investigation of CRF2 receptor binding sites in tissues. Autoradiographic studies in rat brain detected specific binding of 125I-K 41498 in various regions known to express CRF2 receptors, including the nucleus tractus solitarius (NTS), spinal trigeminal nucleus, and lateral septum nih.govnih.gov. Specific binding was sensitive to known CRF2 ligands like rat urocortin, astressin (B1632008), and aSvg30, but insensitive to the CRF1 antagonist antalarmin, reinforcing the selectivity of this compound for CRF2 receptors nih.govnih.gov. Studies involving unilateral nodose ganglionectomy showed a significant reduction in 125I-K 41498 binding in the ipsilateral NTS, providing evidence for the presence of presynaptic CRF2 receptors on vagal afferent terminals nih.govnih.gov.

These detailed findings underscore the utility of this compound as a critical research tool for dissecting the roles of CRF2 receptors in both the central nervous system and peripheral tissues. While peptide antagonists like this compound have been invaluable, the limited availability of highly selective, small molecule CRF2 antagonists has also been noted, highlighting the continued importance of tools like this compound for CRF2 research researchgate.netnih.gov.

Below is a summary of key binding affinity data for this compound:

Receptor SubtypeKi (nM)Selectivity vs CRF1
Human CRF2α0.66 ± 0.03 nih.gov~700-fold nih.gov
Human CRF2β0.62 ± 0.01 nih.gov~700-fold nih.gov
Human CRF1425 ± 50 nih.gov-

This data, derived from binding assays, clearly illustrates the high selectivity of this compound for CRF2 receptors over CRF1 receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C162H276N48O46 B612433 K 41498 CAS No. 434938-41-7

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C162H276N48O46/c1-21-25-41-94(184-136(232)95(42-29-33-62-163)185-140(236)99(46-37-66-179-161(174)175)189-149(245)108(68-80(5)6)201-152(248)111(71-83(11)12)204-154(250)113(74-92-78-178-79-181-92)199-134(230)93(167)73-91-39-27-26-28-40-91)147(243)208-128(86(16)23-3)159(255)197-107(54-61-125(223)224)148(244)209-129(87(17)24-4)158(254)196-106(53-60-124(221)222)146(242)188-97(44-31-35-64-165)138(234)193-103(50-57-119(170)214)143(239)195-105(52-59-123(219)220)145(241)187-98(45-32-36-65-166)139(235)194-104(51-58-122(217)218)144(240)186-96(43-30-34-63-164)137(233)192-102(49-56-118(169)213)142(238)191-101(48-55-117(168)212)135(231)183-88(18)132(228)182-89(19)133(229)198-114(75-120(171)215)156(252)205-115(76-121(172)216)155(251)190-100(47-38-67-180-162(176)177)141(237)200-109(69-81(7)8)150(246)202-110(70-82(9)10)151(247)203-112(72-84(13)14)153(249)206-116(77-126(225)226)157(253)210-130(90(20)211)160(256)207-127(131(173)227)85(15)22-2/h26-28,39-40,78-90,93-116,127-130,211H,21-25,29-38,41-77,163-167H2,1-20H3,(H2,168,212)(H2,169,213)(H2,170,214)(H2,171,215)(H2,172,216)(H2,173,227)(H,178,181)(H,182,228)(H,183,231)(H,184,232)(H,185,236)(H,186,240)(H,187,241)(H,188,242)(H,189,245)(H,190,251)(H,191,238)(H,192,233)(H,193,234)(H,194,235)(H,195,239)(H,196,254)(H,197,255)(H,198,229)(H,199,230)(H,200,237)(H,201,248)(H,202,246)(H,203,247)(H,204,250)(H,205,252)(H,206,249)(H,207,256)(H,208,243)(H,209,244)(H,210,253)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,174,175,179)(H4,176,177,180)/t85-,86-,87-,88-,89-,90+,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,127-,128-,129-,130-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWWADQIQXXJQA-DCUOZLBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C162H276N48O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3632.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Design and Synthetic Derivation of K 41498

Origin as an Analogue of Antisauvagine-30 (aSvg-30)

K 41498 is recognized as an analogue of Antisauvagine-30 (aSvg-30) medchemexpress.commedchemexpress.comtargetmol.com. Antisauvagine-30 itself is a peptide derived from sauvagine (B13155), a peptide originally isolated from the skin of the South American frog Phyllomedusa sauvagei. Sauvagine belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes CRF, urocortin, and urotensin I. These peptides interact with two main receptor subtypes, CRF1 and CRF2, which are G protein-coupled receptors involved in mediating responses to stress. chemicalbook.comnih.gov

Antisauvagine-30 was developed as a selective antagonist for CRF2 receptors, particularly the mouse CRF2β subtype. nih.govnih.gov It is an N-terminally truncated version of sauvagine. nih.gov Research has shown that aSvg-30 is a potent, selective, and competitive CRF2 receptor antagonist. rndsystems.comtocris.commedchemexpress.com Its affinity for mouse CRF2β is significantly higher (Kd = 1.4 nM) compared to rat CRF1 (Kd = 153.6 nM). rndsystems.commedchemexpress.com

This compound was designed as a more metabolically stable analogue of aSvg-30, intended for use as a functional CRF2 receptor antagonist and potentially as a radiotracer for studying CRF2 receptors. nih.gov

Specific Peptidic Modifications for Enhanced Selectivity and Stability

The design of this compound involved specific modifications to the peptide sequence of Antisauvagine-30 to improve its pharmacological properties, particularly enhancing selectivity for CRF2 receptors and increasing metabolic stability. targetmol.comnih.govnih.govrndsystems.comtocris.com Peptide modifications are commonly employed in drug design to improve properties such as stability, solubility, and target binding affinity. genscript.com

This compound exhibits sub-nanomolar affinity for human CRF2α and CRF2β receptors, with significantly lower affinity for the human CRF1 receptor. medchemexpress.comnih.gov This results in approximately 700-fold greater affinity for the CRF2 receptor subtypes compared to CRF1. nih.gov

Sequence Structure and Amino Acid Substitutions: D-Phe11, His12, Nle17, and C-terminal Amidation

The sequence of this compound is based on Antisauvagine-30 but incorporates specific amino acid substitutions and a C-terminal modification. The sequence of Antisauvagine-30 is reported as D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2 chemicalbook.comcaymanchem.com. However, the sequence provided for this compound indicates some differences in the core sequence and specific modifications.

Based on available data, the sequence of this compound is presented as FHLLRKXIEIEKQEKEKQQAANNRLLLDTI with specific modifications indicated as Phe-1 = D-Phe, X = Nle, Ile-30 = C-terminal amide. rndsystems.com This suggests the sequence corresponds to residues 11-40 of sauvagine, with position 11 being the first residue in this truncated sequence. Therefore, the modifications are at positions relative to the start of this truncated sequence.

The key modifications in this compound, relative to its parent peptide structure (implied to be related to sauvagine or aSvg-30), include:

D-Phe at position 11 (D-Phe11): The substitution of L-phenylalanine with D-phenylalanine at position 11 is a significant modification. In peptide chemistry, substituting an L-amino acid with its D-isomer can influence peptide conformation and increase resistance to enzymatic degradation by peptidases that specifically cleave L-amino acid sequences. genscript.com Research on Antisauvagine-30, which also contains a D-Phe at position 11, suggests that this modification, along with His12, contributes to enhanced binding affinity to CRF receptors. nih.gov

His at position 12 (His12): The substitution at position 12 with Histidine is another modification found in Antisauvagine-30 and carried over or further optimized in this compound. Studies on Antisauvagine-30 indicate that the replacement of Glutamic acid at position 12 with Histidine, in combination with D-Phe at position 11, enhances the binding affinity to CRF receptors without significantly altering selectivity. nih.gov

Nle at position 17 (Nle17): The residue at position 17 is indicated as Norleucine (Nle) in this compound. Norleucine is a non-proteinogenic amino acid, a linear isomer of Leucine. The inclusion of non-natural amino acids like Nle can be used to improve peptide stability and modify pharmacological properties. genscript.com In the context of CRF peptides, modifications at various positions have been explored to influence receptor selectivity and stability. researchgate.net

C-terminal Amidation: The C-terminus of this compound is amidated (-NH2). rndsystems.com C-terminal amidation is a common post-translational modification in naturally occurring peptides and is frequently used in synthetic peptides. biorxiv.orgnih.gov This modification neutralizes the negative charge of the C-terminal carboxyl group. Amidation can significantly enhance peptide stability by preventing degradation by carboxypeptidases. nih.gov It can also influence peptide conformation and interaction with receptors or membranes. biorxiv.org

These specific modifications in this compound contribute to its profile as a potent and highly selective CRF2 receptor antagonist with improved stability compared to less modified analogues. The enhanced selectivity for CRF2 receptors (CRF2α and CRF2β) over CRF1 is a key characteristic, as demonstrated by its low Ki values for CRF2 subtypes and significantly higher Ki for CRF1. medchemexpress.comnih.gov This differential binding affinity is crucial for its use as a research tool to selectively investigate the roles of CRF2 receptors.

Binding Affinity of this compound to Human CRF Receptors

Receptor SubtypeKi (nM)
hCRF2α0.66
hCRF2β0.62
hCRF1425

Data derived from references medchemexpress.com

The synthesis of this compound is typically achieved through custom peptide synthesis methods, allowing for the precise incorporation of the desired amino acid sequence and modifications. medchemexpress.commedchemexpress.com

Pharmacological Characterization of K 41498

Receptor Binding Affinity and Selectivity Profiling

K 41498 exhibits distinct binding affinities for the different human CRF receptor subtypes, demonstrating high selectivity for CRF2 receptors over CRF1. nih.govrndsystems.comtargetmol.com

High Affinity Binding to Human CRF2α and CRF2β Receptors

Studies have shown that this compound binds with high affinity to both human CRF2α and human CRF2β receptors. nih.govnih.govrndsystems.com This high affinity is evidenced by its sub-nanomolar Ki values for these receptor subtypes. nih.gov

Discriminatory Low Affinity for Human CRF1 Receptor

In contrast to its high affinity for CRF2 receptors, this compound demonstrates significantly lower affinity for the human CRF1 receptor. nih.govnih.govrndsystems.com This difference in affinity contributes to its selectivity profile. nih.gov

Quantitative Analysis of Equilibrium Dissociation Constants (Ki values)

Quantitative analysis of the equilibrium dissociation constants (Ki values) confirms the selective binding of this compound. The Ki values for human CRF2α and CRF2β receptors are in the sub-nanomolar range, specifically 0.66 ± 0.03 nM and 0.62 ± 0.01 nM, respectively. nih.govnih.gov The Ki value for the human CRF1 receptor is considerably higher, measured at 425 ± 50 nM. nih.govnih.gov This results in approximately 700-fold greater affinity for the hCRF2α and hCRF2β receptors compared to the hCRF1 receptor. nih.gov this compound does not show a significant difference in binding between the CRF2 receptor splice variants. nih.gov

Here is a table summarizing the binding affinities of this compound for human CRF receptor subtypes:

Receptor SubtypeKi (nM)
Human CRF1425 ± 50
Human CRF2α0.66 ± 0.03
Human CRF2β0.62 ± 0.01

In Vitro Functional Antagonism

Beyond its binding profile, this compound has been characterized for its functional activity as an antagonist, specifically its ability to inhibit agonist-stimulated cAMP accumulation. nih.govrndsystems.comtargetmol.com

Inhibition of Agonist-Stimulated cAMP Accumulation

This compound has been shown to decrease agonist-stimulated cAMP accumulation in cells expressing CRF2 receptors. nih.govnih.gov This demonstrates its functional role as an antagonist, blocking the downstream signaling cascade initiated by CRF2 receptor agonists. nih.gov

Specificity Against Sauvagine-Mediated cAMP Response

This compound has been shown to specifically inhibit the intracellular signaling cascade initiated by sauvagine (B13155), a peptide agonist for CRF receptors, particularly focusing on the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) medchemexpress.comtargetmol.comnih.gov. Sauvagine is a CRF-like peptide originally characterized from the skin of the frog Phyllomedusa sauvagei and is known to exhibit high potency in increasing cAMP concentration in cells expressing CRF receptors nih.govgoogle.comhormones.gr.

In human embryonic kidney (HEK) 293 cells engineered to express human CRF2α or CRF2β receptors, this compound effectively inhibits sauvagine-stimulated cAMP accumulation medchemexpress.comtargetmol.comnih.gov. This inhibitory effect is consistent with its role as a CRF2 receptor antagonist, blocking the downstream signaling triggered by agonist binding nih.gov. While sauvagine is potent at stimulating cAMP accumulation in cells expressing CRF1, CRF2α, and CRF2β receptors, this compound's ability to inhibit this stimulation is high in the presence of CRF2α and CRF2β receptors but low in the presence of CRF1 receptors, further highlighting its specificity for the CRF2 subtype nih.gov.

The effectiveness of this compound in inhibiting sauvagine-mediated cAMP accumulation in hCRF2α- and hCRF2β-expressing cells is a key aspect of its pharmacological profile medchemexpress.comtargetmol.com. Data from studies show that this compound and astressin (B1632008), another CRF antagonist, were equipotent in inhibiting sauvagine-mediated cAMP accumulation in hCRF2α- and hCRF2β-expressing cells nih.gov.

Modulation of G Protein-Coupled Receptor Signaling Cascades

Corticotropin-releasing factor receptors, including CRF2, belong to the superfamily of G protein-coupled receptors (GPCRs) numberanalytics.comresearchgate.net. GPCRs are integral membrane proteins that play a crucial role in transducing extracellular signals into intracellular responses through coupling with heterotrimeric G proteins numberanalytics.comresearchgate.net. Upon ligand binding, GPCRs undergo conformational changes that facilitate interaction with G proteins, leading to the exchange of GDP for GTP on the Gα subunit and dissociation of the G protein into activated Gα-GTP and Gβγ subunits numberanalytics.comfrontiersin.org. These activated subunits then modulate the activity of various downstream effector proteins, initiating intracellular signaling cascades numberanalytics.comfrontiersin.orgnih.gov.

As a CRF2 receptor antagonist, this compound modulates the signaling cascades typically activated by CRF2 receptor agonists like sauvagine and urocortin medchemexpress.comtargetmol.comnih.gov. Its primary mechanism of action involves blocking the interaction of agonists with the CRF2 receptor, thereby preventing the subsequent activation of associated G proteins and downstream pathways nih.gov.

Adenylyl Cyclase/cAMP/PKA Pathway Interactions

One of the major signaling pathways modulated by CRF receptors, particularly via coupling to the Gαs subunit, is the adenylyl cyclase/cAMP/PKA pathway hormones.grnumberanalytics.comnih.govwikipedia.org. Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP) nih.govwikipedia.org. Increased intracellular levels of cAMP then activate protein kinase A (PKA), a key downstream effector, which phosphorylates a variety of target proteins, leading to diverse cellular responses nih.govresearchgate.netnih.gov.

CRF1 receptors have been shown to activate the adenylyl cyclase pathway through Gαs coupling, resulting in cAMP accumulation and subsequent PKA activation hormones.gr. Similarly, CRF2 receptors are also known to couple to Gαs and stimulate cAMP production nih.gov. This compound, as a CRF2 antagonist, directly interferes with this process by preventing agonists like sauvagine from activating CRF2 receptors and the coupled Gαs protein nih.gov. This inhibition leads to a reduction in adenylyl cyclase activity and consequently, a decrease in the production of cAMP and the activation of PKA nih.gov. The inhibition of sauvagine-stimulated cAMP accumulation by this compound in cells expressing human CRF2α and CRF2β receptors is a direct demonstration of its action on this pathway medchemexpress.comtargetmol.comnih.gov.

The cAMP/PKA pathway is a central signaling node involved in numerous cellular functions, and its modulation by this compound at the level of the CRF2 receptor highlights the potential impact of this compound on physiological processes regulated by this receptor subtype nih.govwikipedia.orgnih.govescholarship.org.

Potential for Other Gα Subunit Coupling and Downstream Signaling Pathways

While the adenylyl cyclase/cAMP/PKA pathway mediated by Gαs is a well-established signaling route for CRF receptors, GPCRs, in general, can couple to various classes of Gα subunits, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of different downstream signaling cascades numberanalytics.comfrontiersin.orgnih.govelifesciences.orgunife.it.

The coupling of GPCRs to Gαi/o typically results in the inhibition of adenylyl cyclase, counteracting the effects of Gαs activation frontiersin.orgnih.govunife.it. Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) numberanalytics.com. IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC) numberanalytics.com. Gα12/13 subunits are known to activate the Rho/ROCK pathway, which is involved in regulating the actin cytoskeleton and other cellular processes numberanalytics.com.

Mechanistic Insights into Crf2 Receptor Antagonism by K 41498

Elucidation of Molecular Interactions at the CRF2 Receptor

K 41498 functions as a competitive antagonist at CRF2 receptors nih.gov. It exhibits high affinity binding to both human CRF2α (hCRF2α) and human CRF2β (hCRF2β) receptor splice variants, with sub-nanomolar Ki values nih.govmedchemexpress.commedchemexpress.com. Specifically, reported Ki values for this compound are 0.66 ± 0.03 nM for hCRF2α and 0.62 ± 0.01 nM for hCRF2β nih.gov. In contrast, this compound demonstrates significantly lower affinity for the human CRF1 (hCRF1) receptor, with a Ki value of 425 ± 50 nM, resulting in approximately 700-fold greater affinity for the CRF2 receptor splice variants compared to CRF1 nih.gov.

The binding of CRF family peptides to their receptors, including CRF2, typically involves a two-step mechanism where the C-terminus of the ligand binds to the N-terminus of the receptor, followed by the interaction of the ligand's N-terminus with extracellular loops of the receptor to induce signaling nih.gov. As a peptide antagonist, this compound is thought to interact with the CRF2 receptor in a manner that prevents agonist binding or the conformational changes necessary for receptor activation researchgate.net. While specific detailed molecular interaction sites of this compound on the CRF2 receptor are not explicitly detailed in the search results beyond its high affinity binding, its peptide nature suggests interactions with the extracellular domains and potentially the transmembrane regions of the receptor, consistent with the binding mode of CRF peptides and their analogs researchgate.nethormones.gr.

This compound has been shown to inhibit sauvagine-stimulated cAMP accumulation in cells expressing hCRF2α and hCRF2β receptors nih.govmedchemexpress.commedchemexpress.com. This indicates that this compound effectively blocks the downstream signaling pathway typically activated by CRF2 receptor agonists, which primarily involves coupling to Gαs proteins, leading to the activation of adenylyl cyclase and increased intracellular cAMP levels hormones.grplos.org.

Receptor Conformation and Ligand Binding Dynamics

The binding dynamics of this compound are characterized by high affinity and selectivity for CRF2 receptors nih.govmedchemexpress.commedchemexpress.com. As a peptide antagonist derived from sauvagine (B13155), its interaction with the CRF2 receptor likely involves conformational aspects similar to other peptide ligands of this receptor family researchgate.nethormones.gr. Studies on CRF family peptides and antagonists suggest that they may assume alpha-helical conformations when interacting with their receptors researchgate.net. While the specific conformation of this compound upon binding to CRF2 is not explicitly described, its structure as a modified peptide analog of aSvg-30 suggests that its three-dimensional structure plays a crucial role in its high-affinity binding and antagonistic activity nih.govjci.org.

The development of this compound as a more metabolically stable analog of aSvg-30 implies modifications that enhance its stability and potentially its binding kinetics or duration of action at the receptor site nih.gov. Autoradiographic studies using radio-iodinated this compound have demonstrated specific binding to CRF2 receptors in various rat tissues, including the brain and heart nih.govnih.gov. The observed reduction in binding in the nucleus tractus solitarius following nodose ganglionectomy suggests binding to presynaptic CRF2 receptors on vagal afferent terminals nih.govnih.gov. This indicates that this compound can access and bind to native CRF2 receptors in relevant physiological contexts.

Preclinical Investigation of K 41498 in in Vivo Animal Models

Cardiovascular System Modulation

Studies in animal models have investigated the modulatory effects of K 41498 on the cardiovascular system, highlighting its role as a CRF2 receptor antagonist in mediating responses to endogenous ligands like urocortin.

Attenuation of Urocortin-Induced Hypotensive Responses in Rats

A key finding in the in vivo characterization of this compound is its ability to block hypotensive responses induced by urocortin in rats. Systemic administration of this compound has been shown to effectively antagonize the decrease in blood pressure caused by systemic urocortin administration in conscious Wistar-Kyoto rats targetmol.comrndsystems.comrndsystems.commedchemexpress.commedchemexpress.comnih.govnih.gov. For instance, pre-treatment with this compound (1.84 µg, i.v.) completely abolished the hypotensive response to systemic urocortin (1.4 µg, i.v.) nih.govnih.gov. This indicates that the hypotensive effect of systemically administered urocortin is mediated via CRF2 receptors and can be counteracted by this compound. nih.gov

Impact on Autonomic Regulation of Blood Pressure and Heart Rate

This compound has been shown to influence autonomic regulation of cardiovascular parameters. While systemic administration of this compound alone caused a small, statistically non-significant pressor response in some rats, central administration of this compound (1.84 µg, i.c.v.) resulted in a reproducible and statistically significant pressor response (approximately 25 mm Hg) nih.gov.

Further studies investigating the role of CRF2 receptors in the nucleus tractus solitarius (NTS) on cardiovascular regulation have utilized this compound. Microinjection of this compound into the NTS attenuated the increases in mean arterial pressure (MAP) and heart rate (HR) elicited by optogenetic stimulation of CRH-containing somas in the paraventricular nucleus of the hypothalamus (PVN) physiology.org. This suggests that CRF2 receptors in the NTS contribute to these cardiovascular responses and that this compound can modulate autonomic outflow influencing blood pressure and heart rate at this central site. physiology.orgahajournals.orgahajournals.org

Central versus Systemic Effects on Cardiovascular Parameters

The in vivo studies reveal differential effects of this compound depending on the route of administration. Systemic this compound effectively blocked the hypotensive response to systemic urocortin, which is considered an established CRF2 receptor-mediated peripheral response nih.gov. In contrast, central administration of this compound did not block the pressor response induced by centrally administered urocortin, an effect thought to be mediated by CRF1 receptors nih.gov. This highlights the selective action of this compound on CRF2 receptors and suggests distinct roles for central and peripheral CRF receptor subtypes in cardiovascular control. Furthermore, central administration of this compound itself caused a pressor response, an effect not observed with systemic administration at a dose that blocked peripheral urocortin effects nih.gov.

The following table summarizes key findings regarding the effects of this compound on cardiovascular parameters in rats:

Administration RouteCompound AdministeredEffect on Blood PressureEffect on Heart RateThis compound Pre-treatment EffectCitation
Systemic (i.v.)UrocortinHypotensionNot specifiedHypotension abolished nih.govnih.gov
Systemic (i.v.)This compound aloneSmall pressor (not stat. signif.)Not specifiedN/A nih.gov
Central (i.c.v.)UrocortinPressorNot specifiedNo effect on pressor response nih.gov
Central (i.c.v.)This compound alonePressor (stat. signif.)Not specifiedN/A nih.gov
Intra-NTS microinjectionOptogenetic PVN stimulationIncreased MAPIncreased HRAttenuated increase physiology.org

Neurobiological System Interventions

This compound has also been utilized to investigate the role of CRF2 receptors within the neurobiological system, particularly in the context of the brain.

Investigation of Presynaptic CRF2 Receptors in Rat Brain

Studies using radio-iodinated this compound (125I-K41498) have provided evidence for the binding of this selective antagonist to presynaptic CRF2 receptors in the rat brain targetmol.commedchemexpress.comnih.govnih.govmedchemexpress.comrug.nl. Autoradiographic studies detected specific binding of 125I-K41498 in various brain regions, including the nucleus tractus solitarius (NTS), spinal trigeminal nucleus, and lateral septum nih.govnih.gov.

Specific binding of 125I-K41498 was observed in the NTS of the rat brain nih.govnih.gov. To determine the location of these receptors (presynaptic or postsynaptic), unilateral nodose ganglionectomy was performed in rats prior to autoradiography. This procedure removes the cell bodies of vagal afferent neurons whose terminals synapse in the NTS. Following unilateral nodose ganglionectomy, the binding of 125I-K41498 in the ipsilateral NTS was reduced by 65% nih.govnih.gov. This significant reduction in binding after removal of vagal afferents strongly indicates the presence of presynaptic CRF2 receptors on vagal afferent terminals within the NTS nih.govnih.gov. This finding is consistent with the presence of urocortin in fibers, but not cell bodies, in the NTS nih.gov. The presence of CRF2 receptors on vagal afferents in the NTS provides an anatomical basis for the potential modulation of vagal activity by CRF peptides at this site. nih.gov

The following table summarizes the binding of 125I-K41498 in rat brain regions:

Brain RegionSpecific 125I-K41498 BindingCitation
Nucleus Tractus Solitarius (NTS)Detected nih.govnih.gov
Spinal Trigeminal NucleusDetected nih.govnih.gov
Lateral SeptumDetected nih.govnih.gov
Around anterior and middle cerebral arteriesDetected nih.govnih.gov

Further investigation into the NTS revealed the following regarding the localization of CRF2 receptors:

Location within NTSEvidenceImplicationCitation
Ipsilateral NTS (after unilateral nodose ganglionectomy)65% reduction in 125I-K41498 bindingPresynaptic CRF2 receptors on vagal afferent terminals nih.govnih.gov
Presence in Spinal Trigeminal Nucleus, Lateral Septum, and Cerebral Arteries

Autoradiographic studies using radio-iodinated 125I-K 41498 have revealed specific binding sites in selected brain regions of rats. nih.govnih.gov These regions include the nucleus tractus solitarius (NTS), spinal trigeminal nucleus, and lateral septum. nih.govnih.gov Additionally, binding was detected around the anterior and middle cerebral arteries. nih.govnih.gov

The spinal trigeminal nucleus is a brainstem nucleus that processes sensory information, including pain and temperature, from the face and head. medscape.comimaios.comwikipedia.org The lateral septum is a limbic forebrain structure known to be involved in processing emotions and stress responses. nih.gov The presence of this compound binding in these areas suggests the localization of CRF2 receptors in neural circuits involved in sensory processing and limbic system function. The detection of binding around cerebral arteries indicates a potential role for CRF2 receptors in cerebrovascular regulation. nih.gov

Further investigation involving unilateral nodose ganglionectomy in rats showed a significant reduction (65%) in 125I-K 41498 binding in the ipsilateral NTS, suggesting the presence of presynaptic CRF2 receptors on vagal afferent terminals in this region. nih.govnih.gov

Modulation of Neural Circuitry and Excitability

This compound, as a CRF2 receptor antagonist, has been used to investigate the role of CRF2 receptors in modulating neural circuitry and excitability in specific brain regions.

Effects on Neuronal Discharge Frequency in Specific Brain Regions (e.g., NTS)

Research focusing on the nucleus of the solitary tract (NTS) has utilized this compound to understand the impact of CRF2 receptor activation on neuronal activity. Optogenetic stimulation of corticotropin-releasing hormone (CRH)-containing fibers in the NTS originating from the paraventricular nucleus (PVN) of the hypothalamus has been shown to increase the discharge frequency of NTS neurons in vitro. physiology.orgnih.govphysiology.org This effect was attenuated by pretreatment with this compound, suggesting that CRF2 receptor activation contributes to this increase in neuronal firing frequency. physiology.orgnih.govphysiology.org The effect was abolished by pretreatment with kynurenic acid, a nonselective glutamate (B1630785) receptor antagonist, indicating a potential involvement of glutamate. physiology.orgnih.govphysiology.org

Data Table 1: Effect of this compound on Neuronal Discharge Frequency in NTS

ConditionEffect on NTS Neuronal Discharge FrequencyAttenuated by this compoundAbolished by Kynurenic Acid
Optogenetic stimulation of PVN-NTS CRH fibersIncreasedYesYes
Optogenetic stimulation + this compound pretreatmentAttenuated increaseN/AN/A
Optogenetic stimulation + Kynurenic Acid pretreatmentEffect abolishedN/AN/A

Based on findings in references physiology.orgnih.govphysiology.org.

Role in Corticotropin-Releasing Hormone Projections

This compound has been instrumental in understanding the role of CRF2 receptors in the effects mediated by CRH-containing projections, particularly those from the PVN to the NTS. Optogenetic stimulation of CRH-containing somas in the PVN or CRH-containing fibers in the NTS originating from the PVN increased blood pressure and heart rate in rats. physiology.orgnih.gov Microinjection of this compound into the NTS attenuated these pressor and tachycardiac responses induced by stimulating PVN CRH-containing somas. physiology.orgnih.govnih.gov This indicates that CRF2 receptors in the NTS are involved in mediating the cardiovascular effects of activating this specific CRH projection pathway.

Influence on Neurotransmitter Systems (e.g., GABAergic Synaptic Activity)

Studies have explored the influence of this compound on neurotransmitter systems, including GABAergic synaptic activity. While some research suggests that CRF can modulate GABAergic synaptic transmission, the specific role of CRF2 receptors and the effect of this compound can vary depending on the brain region and experimental context.

In studies investigating CRF's effects on GABAergic synaptic activity in dorsal raphe neurons, a CRF-R2 selective antagonist (such as ASVG-30) did not block the elevation of mIPSC frequency induced by ovine CRF, suggesting that this effect was mediated by the CRF-R1 receptor subtype. nih.gov Another study in hippocampal neurons indicated that CRF-induced increases in CaMKIIalpha expression, related to GABA(A) receptor modulation, were blocked by a CRF1 antagonist but not by this compound, further supporting a primary role for CRF1 receptors in this specific GABAergic modulation in this context. researchgate.net

However, other research in the ventral tegmental area (VTA) suggests a more complex interaction where both CRF-R1 and CRF-R2 can influence synaptic transmission. jneurosci.orgnih.gov Activation of CRF-R1 was found to potentiate excitatory postsynaptic currents (EPSCs), while activation of CRF-R2 appeared to attenuate EPSCs. jneurosci.orgnih.gov This suggests that CRF, acting through both receptor subtypes, can regulate dopamine (B1211576) neuron excitability via a heterosynaptic mechanism involving glutamate and GABA terminals. jneurosci.org In this context, this compound, as a CRF2 antagonist, would be expected to influence this balance.

Behavioral and Physiological Phenotype Modulation

This compound has been used in preclinical studies to investigate the role of CRF2 receptors in modulating various behavioral and physiological phenotypes, particularly those related to stress and anxiety.

Stress-Related Adaptive Responses (e.g., HPA Axis Research)

The hypothalamic-pituitary-adrenal (HPA) axis is a key neuroendocrine system involved in the body's response to stress and subsequent adaptation. nih.govnih.govclevelandclinic.orgd-nb.infohormones.gr CRF is a primary regulator of the HPA axis, initiating a cascade that leads to the release of glucocorticoids. nih.govnih.govclevelandclinic.orgd-nb.infohormones.gr While CRF1 receptors are primarily associated with mediating the initial stress response, CRF2 receptors are thought to play a role in "stress coping" mechanisms and the termination of the stress response. mdpi.com

Studies using this compound have explored the involvement of CRF2 receptors in stress-related behaviors and physiological changes. In rats, this compound was shown to block urocortin-induced hypotension, a physiological response linked to CRF2 receptor activation. nih.govnih.gov

Research in zebrafish larvae, a model organism for studying behavior, has indicated that this compound can affect camouflage behavior, a stress-related adaptive response. jneurosci.orgjneurosci.org Brain injection of this compound attenuated melanosome dispersal in darkness, a component of the camouflage response, suggesting a role for CRF2 receptors in this behavior. jneurosci.orgjneurosci.org

While the HPA axis is central to stress responses, direct studies explicitly detailing the effects of this compound on HPA axis parameters (like ACTH or cortisol/corticosterone levels) within the provided search results are limited in detail. However, the involvement of this compound in modulating neural circuits connected to stress-sensitive areas like the NTS and lateral septum, and its role as a CRF2 antagonist, strongly imply its relevance to HPA axis regulation and stress adaptation. nih.govnih.govphysiology.orgnih.govphysiology.org The attenuation of cardiovascular responses induced by PVN-NTS CRH pathway stimulation by this compound also highlights its impact on a physiological output system closely linked to stress. physiology.orgnih.govnih.gov

Influence on Ethanol (B145695) Consumption in Rodent Models

Research has explored the role of the corticotropin-releasing factor (CRF) system, including CRF1 and CRF2 receptors, in modulating binge-like ethanol consumption in rodents. nih.govmdpi.com Studies using the "drinking in the dark" (DID) model in C57BL/6J mice, a widely used paradigm to study ethanol consumption, have investigated the effects of CRF receptor antagonists. nih.govmdpi.comresearchgate.netmdpi.com This model allows non-ethanol dependent rodents to consume levels of ethanol sufficient to produce blood ethanol concentrations (BECs) typically considered excessive. mdpi.comscielo.br

One study examined the effect of intra-ventral tegmental area (VTA) microinjections of the CRF2 receptor antagonist this compound on binge-like ethanol consumption in mice. nih.gov In this study, mice underwent cycles of ethanol DID and were then administered either vehicle, a CRF1 receptor antagonist (NBI-35965), this compound, or both NBI-35965 and this compound simultaneously. nih.gov

Another study investigated the effects of microinjections of CRF1 and CRF2 receptor antagonists into the medial prefrontal cortex (mPFC) on binge-like ethanol consumption in C57BL/6J mice. mdpi.com The study reported that administration of the CRF2 receptor antagonist this compound alone did not significantly impact ethanol consumption compared to the vehicle group. mdpi.com The total ethanol intake (2-hour intake combined) was measured. mdpi.com

The following table summarizes the total ethanol intake observed in the mPFC study:

Treatment GroupTotal Ethanol Intake (g/kg)
Vehicle3.7 ± 0.3
NBI 35965 (CRF1 Ant.)2.1 ± 0.3
This compound (CRF2 Ant.)3.4 ± 0.2
NBI 35965 + this compound3.1 ± 0.4

Data is presented as Mean ± SEM. mdpi.com

Statistical analysis of this data indicated that while the CRF1 antagonist significantly reduced total binge-like ethanol intake compared to vehicle, this compound alone did not show a significant difference. mdpi.com

Regulation of Camouflage Behavior in Zebrafish Larvae

Zebrafish larvae are increasingly utilized in behavioral assays due to their rapid development, genetic tractability, and the conservation of many drug targets and functional proteins with mammals. universiteitleiden.nl Their complex behavioral repertoire, observable within days of fertilization, makes them suitable for neurobehavioral research and drug discovery. universiteitleiden.nl Zebrafish exhibit a camouflage response by adjusting their coloration based on ambient light levels, controlling the dispersion or aggregation of melanosome pigment granules within melanocytes. nih.gov This behavior is modulated by both neuronal and endocrine signaling, involving hormones like α-melanocyte stimulating hormone and melanin (B1238610) concentrating hormone. nih.gov

While the provided search results discuss the use of zebrafish larvae in behavioral assays, including responses to light/dark transitions and pharmacological compounds, and the modulation of camouflage behavior by hormones, there is no specific information available within the search results detailing the direct influence or investigation of this compound on camouflage behavior in zebrafish larvae. universiteitleiden.nlnih.govfrontiersin.orgresearchgate.netresearchgate.net The available literature highlights the potential of zebrafish larvae as a model for studying hormone-driven behaviors and the effects of neuroactive drugs, but a direct link to studies involving this compound and camouflage was not found in the provided snippets. universiteitleiden.nlnih.govresearchgate.netresearchgate.net

Methodological Applications of K 41498 in Research

Development and Utilization as a Radioligand

The development of radiolabeled K 41498 has been a significant advancement for the specific study of CRF2 receptors, addressing limitations of previous studies that often relied on non-selective radioligands nih.gov.

Synthesis and Application of 125I-K41498 for Autoradiographic Studies

This compound has been successfully radio-iodinated to produce 125I-K41498 nih.govnih.gov. This radioligand has been applied in autoradiographic studies to investigate the distribution and binding of CRF2 receptors in various tissues nih.govnih.gov. Specific binding of 125I-K41498, demonstrated by its sensitivity to displacement by known CRF2 ligands like rat urocortin, astressin (B1632008), and aSvg30, and insensitivity to the CRF1 antagonist antalarmin, has been detected in different tissues and brain regions nih.govnih.gov.

Receptor Mapping and Distribution Studies in Tissues and Brain Regions

Autoradiographic studies using 125I-K41498 have provided valuable insights into the localization of CRF2 receptors. Dense binding of 125I-K41498 has been observed in rat heart slices and the smooth muscle of coronary vessels, consistent with the known expression of CRF2 receptor mRNA in these areas nih.gov. In the brain, specific binding has been detected in regions including the nucleus tractus solitarius (NTS), spinal trigeminal nucleus, and lateral septum, as well as around the anterior and middle cerebral arteries nih.govnih.gov. Studies involving unilateral nodose ganglionectomy have shown a significant reduction (65%) in 125I-K41498 binding in the ipsilateral NTS, indicating the presence of presynaptic CRF2 receptors on vagal afferent terminals nih.govnih.gov. These findings highlight the utility of 125I-K41498 in accurately mapping CRF2 receptor distribution, overcoming ambiguities associated with less selective radioligands used previously nih.gov.

Facilitation of In Vitro Receptor Characterization

This compound plays a crucial role in the in vitro characterization of CRF receptors, particularly in distinguishing the activity of CRF2 subtypes.

Competitive Binding Assays and Functional Readouts

In vitro studies using HEK293 cells stably expressing human CRF1, CRF2α, and CRF2β receptors have demonstrated the high affinity and selectivity of this compound nih.govnih.gov. Competitive binding assays using [125I-Tyr0]Svg have shown that this compound effectively competes for binding at hCRF2α and hCRF2β receptors with sub-nanomolar Ki values, while exhibiting significantly lower affinity for the hCRF1 receptor nih.govnih.gov.

Functional readouts, such as the inhibition of sauvagine-stimulated cAMP accumulation, further confirm the antagonistic activity of this compound at CRF2 receptors nih.govrndsystems.comtargetmol.comtargetmol.commedchemexpress.commedchemexpress.comfishersci.com. In HEK293 cells expressing hCRF2α and hCRF2β, this compound effectively decreased sauvagine-stimulated cAMP levels nih.govnih.gov. This inhibitory effect on the adenylyl cyclase/cAMP signaling pathway, a common downstream target of Gαs protein-coupled CRF receptors, underscores its utility in functional studies nih.govjci.org. While antagonists like this compound show minimal intrinsic activity, their ability to block agonist-stimulated responses is key for characterizing receptor function nih.gov.

Data from competitive binding assays illustrating the binding affinities of this compound for human CRF receptor subtypes are summarized in the table below:

Receptor SubtypeKi (nM)Selectivity vs CRF1
hCRF2α0.66 ± 0.03~700-fold
hCRF2β0.62 ± 0.01~700-fold
hCRF1425 ± 50-

Dissection of CRF1 versus CRF2 Receptor-Mediated Effects in Complex Biological Systems

The high selectivity of this compound for CRF2 receptors makes it an invaluable tool for differentiating the specific contributions of CRF1 and CRF2 receptors in complex biological processes and in vivo models nih.govnih.gov. By using this compound to block CRF2 receptor activity, researchers can isolate the effects mediated solely through CRF1 receptors, and vice versa when used in conjunction with a selective CRF1 antagonist nih.govnih.govnih.gov.

For example, studies investigating binge-like ethanol (B145695) consumption in mice have utilized this compound to explore the roles of mPFC CRF receptors nih.gov. While a CRF1 receptor antagonist reduced ethanol intake, co-administration with this compound attenuated this reduction, suggesting a complex interplay between CRF1 and CRF2 receptors in this behavior nih.gov. This compound alone did not significantly impact ethanol consumption in this context nih.gov.

In cardiovascular research, this compound has been used to demonstrate that the depressor and bradycardic responses elicited by urocortin 3 microinjected into the nucleus tractus solitarius of rats are mediated via CRF2 receptors nih.gov. Both the non-selective CRFR antagonist astressin and the selective CRF2R antagonist this compound completely blocked these responses nih.gov.

Studies on pain modulation have also benefited from the selectivity of this compound nih.govnih.gov. In a rat model of inflammatory pain, intrathecal administration of CRF or the CRF2 agonist urocortin-2 produced antinociceptive effects that were attenuated by this compound but not by a selective CRF1 antagonist, highlighting a predominant role for spinal CRF2 receptors in this context nih.gov. Conversely, studies investigating centrally administered CRF-induced antinociception during inflammatory pain found that while a CRF1 antagonist largely abolished the effect, this compound only partially did so, indicating a greater contribution of CRF1 receptors at the central level in this specific pain model nih.gov.

Furthermore, this compound has been employed in studies examining epileptiform activity, where it was shown to block CRF-mediated increases in this activity, suggesting a role for CRF2 receptors in this process semanticscholar.org.

Comparative Analysis with Other Crf Receptor Antagonists

Distinction from Non-Selective CRF Antagonists (e.g., α-helical CRF)

Non-selective CRF antagonists, such as α-helical CRF (9-41), interact with both CRF1 and CRF2 receptor subtypes. sigmaaldrich.cnhormones.gr α-helical CRF (9-41) was one of the earlier peptide antagonists developed and has been used to understand the broader roles of CRF receptors in the stress response. sigmaaldrich.cnhormones.gr However, its lack of selectivity limits its utility in studies aiming to differentiate the specific contributions of CRF1 versus CRF2 receptors. In contrast, K 41498 exhibits high selectivity for CRF2 receptors over CRF1 receptors. medchemexpress.comtargetmol.comabcam.co.jp This distinct selectivity profile allows researchers using this compound to probe the functions mediated specifically through CRF2 activation without significantly affecting CRF1-mediated pathways. nih.govnih.gov

Comparison with Other CRF2-Selective Peptidic Antagonists (e.g., Astressin2-B)

This compound is one of several peptide antagonists developed to selectively target the CRF2 receptor. Another notable CRF2-selective peptidic antagonist is Astressin2-B. hormones.grnih.govnih.govmedchemexpress.comnih.govcreative-peptides.com Both this compound and Astressin2-B were developed through modifications of sauvagine (B13155), another peptide in the CRF family. hormones.grnih.gov

Relative Selectivity and Potency Profiles

Research has characterized the binding affinities (Ki values) of this compound and Astressin2-B for human CRF receptor subtypes. This compound demonstrates Ki values of 0.66 nM for human CRF2α, 0.62 nM for human CRF2β, and 425 nM for human CRF1 receptors. medchemexpress.comtargetmol.comabcam.co.jp This indicates a significant selectivity for both CRF2α and CRF2β subtypes over CRF1. Similarly, Astressin2-B is also reported as a potent and selective CRF2 antagonist. medchemexpress.comcreative-peptides.com For instance, Astressin2-B has IC50 values of 1.3 nM for CRF2 and > 500 nM for CRF1, demonstrating its selectivity for CRF2 receptors. medchemexpress.comcreative-peptides.com While both peptides are CRF2 selective, specific studies comparing their exact relative potency across all CRF2 splice variants and species may reveal subtle differences.

Interactive Table 1: Binding Affinity (Ki) of this compound for Human CRF Receptor Subtypes

Receptor SubtypeKi (nM)
Human CRF2α0.66
Human CRF2β0.62
Human CRF1425

*Data compiled from references medchemexpress.comtargetmol.comabcam.co.jp.

Interactive Table 2: Functional Potency (IC50) of Astressin2-B for CRF Receptors

Receptor TypeIC50 (nM)
CRF21.3
CRF1> 500

*Data compiled from references medchemexpress.comcreative-peptides.com.

Contrast with Small Molecule CRF1-Selective Antagonists

Small molecule CRF1-selective antagonists represent another major class of compounds used in CRF system research. Examples include compounds like Antalarmin (CP-156,181) and NBI-30775 (R121919). nih.govwikipedia.orgguidetopharmacology.orgfrontiersin.orguni.luctdbase.orgnih.govtanlab.orginvivochem.cnzhanggroup.orgcenmed.comiiab.me The primary distinction between this compound and these small molecules lies in their chemical nature and receptor selectivity. This compound is a peptide, while Antalarmin and NBI-30775 are non-peptide small molecules. hormones.grnih.govwikipedia.org Furthermore, this compound is selective for CRF2 receptors, whereas compounds like Antalarmin and NBI-30775 are selective antagonists of the CRF1 receptor. hormones.grnih.govnih.govwikipedia.orgguidetopharmacology.orguni.luctdbase.orgnih.govtanlab.orginvivochem.cnzhanggroup.orgcenmed.comiiab.me This difference in selectivity means they are used to investigate distinct branches of the CRF system's activity. Peptide antagonists like this compound are valuable for studying peripheral CRF2 receptor functions or central functions when administered directly into the central nervous system, as peptides generally have limited ability to cross the blood-brain barrier. creative-peptides.com Small molecule CRF1 antagonists, on the other hand, are often developed with improved pharmacokinetic properties, including potential for oral bioavailability and brain penetration, making them suitable for studying central CRF1-mediated effects. hormones.gr Thus, the choice between this compound and a small molecule CRF1 antagonist depends entirely on the specific research question and the target receptor subtype.

Future Research Directions and Unexplored Avenues for K 41498

Integration with Advanced Neuroimaging Techniques beyond Autoradiography

While autoradiography has been instrumental in mapping the distribution of CRF2 receptors using radiolabeled ligands like 125I-K41498, integrating K 41498 with advanced neuroimaging techniques offers promising avenues for dynamic and functional studies. physiology.orgmdpi.com Techniques such as functional magnetic resonance imaging (fMRI), positron emission tomography (PET) with suitable radioligands (though specific this compound radioligands for in vivo PET were not extensively detailed in the search results beyond the mention of 123I-K31440 as a potential SPECT ligand in earlier work ub.edu), and in vivo electrophysiology combined with imaging could provide deeper insights into the real-time effects of CRF2 antagonism.

For instance, combining this compound administration with fMRI could help delineate the specific neural circuits modulated by CRF2 receptors under various physiological or stress conditions. This could reveal how blocking CRF2 impacts brain activity and connectivity in regions known to express these receptors, such as the nucleus tractus solitarius (NTS), spinal trigeminal nucleus, and lateral septum, where this compound binding has been observed. physiology.org Furthermore, exploring the feasibility of developing novel PET ligands based on the this compound structure could enable quantitative studies of CRF2 receptor occupancy and availability in living subjects, offering translational potential. Although this compound itself is a peptide and its suitability for direct labeling for all advanced imaging modalities needs careful consideration, its selectivity provides a strong pharmacological basis for probing CRF2-mediated activity detectable by these techniques. The use of sophisticated techniques like optogenetic stimulation combined with electrophysiology, where K-41498 has been used to attenuate responses physiology.org, highlights the potential for integrating pharmacological tools with advanced neuroscience methods.

Elucidation of Novel CRF2 Receptor-Mediated Pathways in Specific Cellular Contexts

Beyond the canonical Gαs/cAMP signaling pathway, emerging research suggests that CRF2 receptors engage in more complex intracellular signaling cascades. plos.orgmdpi.com Future studies utilizing this compound can be directed towards a comprehensive elucidation of these novel pathways in various cell types and tissues expressing CRF2.

For example, investigations could focus on the interaction of CRF2 receptors with diverse G-proteins beyond Gαs, such as Gαi, Gαo, Gαq, and Gαz, and the downstream effectors involved. mdpi.com Research has already indicated CRF's ability to activate a Gβγ-dependent signaling pathway mediated by MAPK in striatal neurons, a mechanism distinct from the classical cAMP route. plos.org this compound could be a critical tool to confirm the specific involvement of CRF2 in this and other non-canonical pathways by selectively blocking CRF2 activation. Studies in specific cellular contexts, such as neurons, immune cells, or peripheral tissues where CRF2 is expressed, could reveal how CRF2 antagonism influences processes like ion channel modulation, protein phosphorylation (e.g., Src/ERK signaling observed in colorectal cancer cells nih.gov), and interactions with other receptor systems. The suggested interaction between CRFBP(10kD) and CRF2 that potentiates Ca2+ mobilization also points to unexplored signaling dynamics that this compound could help dissect. nih.gov

Application in Emerging Animal Models for Stress-Related Physiological Research

The role of CRF2 receptors in stress-related behaviors and physiological responses is well-established, and this compound has been employed in traditional rodent models to study these effects. oup.comub.edunih.govplos.orgphysiology.org Future research can leverage this compound in emerging and refined animal models that better recapitulate the complexity and heterogeneity of human stress-related disorders. researchgate.netmdpi.comgutnliver.orgecologyandsociety.orgnih.gov

This includes utilizing models that incorporate factors like genetic vulnerability, early life stress, chronic unpredictable stress paradigms, and those focusing on individual differences in stress resilience. mdpi.comgutnliver.orgnih.govrigel.com Applying this compound in these models can help determine the specific contribution of CRF2 activation to distinct facets of stress responses, such as anxiety-like behavior, social withdrawal, and physiological alterations. rigel.commdpi.com Furthermore, exploring its effects in models of specific stress-related physiological dysfunctions, such as those related to the cardiovascular system or gastrointestinal tract where CRF2 receptors are present, could uncover novel therapeutic targets. researchgate.netgutnliver.orgplos.org The development and use of genetically modified animal models, such as CRF1 or CRF2 receptor-deficient mice, in conjunction with this compound, can provide powerful insights into the specific roles of these receptors in complex behaviors and physiological processes relevant to substance abuse and other conditions. anr.fr

Exploration of this compound in Combinatorial Pharmacological Strategies

Given the intricate interplay between CRF1 and CRF2 receptors in mediating stress responses and other physiological functions, exploring the effects of this compound in combination with pharmacological agents targeting other components of the stress system or related neurotransmitter systems presents a significant future direction. jneurosci.orgnih.gov

Studies investigating the co-administration of this compound with CRF1 receptor antagonists could shed light on the synergistic or opposing roles of these receptor subtypes in various conditions. Research has already begun to explore such combinations in the context of binge-like ethanol (B145695) consumption and stress-induced changes in food intake, demonstrating the potential for complex interactions. nih.govphysiology.org Furthermore, combinatorial approaches could involve combining this compound with modulators of other neurotransmitter systems known to interact with the CRF system, such as the dopaminergic system, which has shown functional interplay with CRF2 receptors in the prefrontal cortex. oup.comub.edu Such strategies could lead to the identification of more effective therapeutic approaches for complex conditions where multiple neurobiological pathways are implicated.

Q & A

Q. What are the primary pharmacological targets of K 41498, and how is its selectivity quantified experimentally?

this compound is a peptide antagonist selectively targeting corticotropin-releasing factor receptor subtypes CRF2α and CRF2β, with minimal affinity for CRF1. Its selectivity is quantified via competitive binding assays in HEK293 cells expressing human receptors:

  • Ki values : 0.66 nM (CRF2α) and 0.62 nM (CRF2β) vs. 425 nM (CRF1) .
  • Methodological note : Use radioligand displacement assays with CRF2α/β-transfected cell lines to replicate selectivity profiling.

Q. What experimental models are used to assess this compound's in vivo efficacy?

In vivo studies employ rat models to evaluate physiological endpoints:

  • Hypotension prevention : 1.84 µg/animal (intravenous) blocks urocortin-induced hypotension .
  • Pain modulation : 0.075–0.5 µmol/animal (intrathecal) reduces mechanical hyperalgesia in CFA-induced inflammatory pain models .
  • Key controls : Include vehicle-only groups and CRF1-selective antagonists to isolate CRF2-specific effects.

Advanced Research Questions

Q. How does this compound's efficacy in CRF2β receptor antagonism inform experimental design for studying stress-related behaviors?

this compound’s role in modulating ethanol consumption in mice (e.g., binge-like drinking) highlights its utility in behavioral pharmacology:

  • Dosage : 0.5–1.0 µmol/animal (intracranial) in combination with CRF1 antagonists (e.g., NBI 35965) to assess receptor crosstalk .
  • Endpoint measurement : Quantify ethanol intake (g/kg) and blood ethanol concentration (BEC) with ANOVA and post hoc tests (e.g., Dunnett’s) to validate statistical significance .
  • Contradiction note : this compound alone does not alter ethanol intake, emphasizing the need for combinatorial receptor blockade studies .

Q. How should researchers address contradictory data on this compound’s peripheral vs. central effects?

Discrepancies arise from administration routes and receptor localization:

  • Peripheral actions : Intravenous dosing targets CRF2β in cardiovascular regulation (e.g., hypotension reversal) .
  • Central actions : Intrathecal or intracranial dosing modulates CRF2α/β in nociception and addiction pathways .
  • Methodological resolution : Use tissue-specific knockout models or localized microinjection to isolate receptor contributions.

Q. What statistical and experimental frameworks validate this compound’s role in receptor crosstalk studies?

  • ANOVA with interaction terms : Test main effects (e.g., CRF1 vs. CRF2 antagonism) and interaction terms (e.g., NBI 35965 + this compound) to identify synergies .
  • Sample size justification : Power analysis based on effect sizes (e.g., 40–50% reduction in ethanol intake) to ensure robustness .
  • Replication : Cross-validate findings in alternative models (e.g., primate CRF systems) to confirm translational relevance.

Data Contradiction and Analysis

Q. How to reconcile this compound’s lack of standalone efficacy in ethanol studies with its combinatorial effects?

  • Hypothesis : CRF1 and CRF2 receptors exhibit functional antagonism in reward pathways.
  • Testing strategy :
  • Co-administer CRF1/2 agonists/antagonists in varying ratios.
  • Measure downstream biomarkers (e.g., cAMP levels, neuronal activation via c-Fos staining) .

Methodological Best Practices

  • Binding assay protocols : Use HEK293 cells transiently transfected with CRF2α/β and CRF1 to ensure receptor-specific signal detection .
  • In vivo dosing : Account for blood-brain barrier permeability differences between intravenous (peripheral action) and intrathecal (central action) routes .
  • Ethanol consumption models : Standardize fasting periods, liquid diet compositions, and circadian timing to reduce variability in binge-like behavior studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.